molecular formula C16H17NO4S B5874966 2-(4-ethylphenoxy)-N-(phenylsulfonyl)acetamide

2-(4-ethylphenoxy)-N-(phenylsulfonyl)acetamide

Cat. No. B5874966
M. Wt: 319.4 g/mol
InChI Key: ITDQYXNOVFAABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N-(phenylsulfonyl)acetamide, also known as EPN, is a chemical compound that has been widely used in scientific research. EPN is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase by EPN has been shown to have various biochemical and physiological effects, making it a useful tool in research.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(phenylsulfonyl)acetamide involves the inhibition of acetylcholinesterase, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in increased stimulation of cholinergic receptors, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(phenylsulfonyl)acetamide has been shown to have various biochemical and physiological effects, including increased heart rate, respiratory rate, and blood pressure. It has also been shown to cause convulsions, muscle twitching, and paralysis. These effects are due to the accumulation of acetylcholine in the synaptic cleft, leading to increased stimulation of cholinergic receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-ethylphenoxy)-N-(phenylsulfonyl)acetamide in lab experiments is its ability to selectively inhibit acetylcholinesterase, allowing for the investigation of the role of acetylcholine in various biological processes. However, 2-(4-ethylphenoxy)-N-(phenylsulfonyl)acetamide is a potent neurotoxin and must be handled with care. Its use in lab experiments is limited to in vitro studies, as its toxicity makes it unsuitable for in vivo studies.

Future Directions

For the use of 2-(4-ethylphenoxy)-N-(phenylsulfonyl)acetamide include the investigation of its role in neurodegenerative diseases and the development of new acetylcholinesterase inhibitors.

Synthesis Methods

The synthesis of 2-(4-ethylphenoxy)-N-(phenylsulfonyl)acetamide involves the reaction of 4-ethylphenol with chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base to yield 2-(4-ethylphenoxy)-N-(phenylsulfonyl)acetamide.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(phenylsulfonyl)acetamide has been used extensively in scientific research to study the role of acetylcholinesterase in various biological processes. Its ability to inhibit acetylcholinesterase has been used to investigate the effects of acetylcholine on the nervous system, as well as the role of acetylcholinesterase in the breakdown of acetylcholine.

properties

IUPAC Name

N-(benzenesulfonyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-2-13-8-10-14(11-9-13)21-12-16(18)17-22(19,20)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDQYXNOVFAABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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